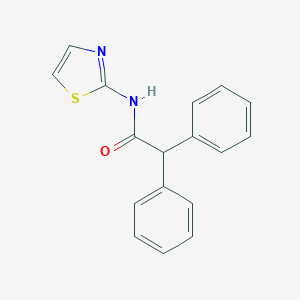

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H14N2OS/c20-16(19-17-18-11-12-21-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,18,19,20) |

InChI Key |

DARCBSKRVSQXDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl N 1,3 Thiazol 2 Yl Acetamide and Analogues

Yield Calculation

The yield of the synthesized product is a critical measure of the efficiency of a chemical reaction. It is typically reported as a percentage of the theoretical maximum amount of product that can be formed from the limiting reactant. While specific yield percentages for the synthesis of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide are not always detailed in the literature, for analogous compounds synthesized via similar methods, yields can be quite high. For example, the synthesis of a different acetamide (B32628) derivative using a stepwise alkylation and acylation strategy reported a yield of 90%. mdpi.com

Purity Assessment

The purity of the synthesized compound is established using a combination of chromatographic and spectroscopic methods, along with physical property measurements.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. mdpi.com By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction has gone to completion. The presence of a single spot for the product suggests a high degree of purity.

Column Chromatography: For purification of the crude product, column chromatography is often employed. This technique separates the desired compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic compounds. mdpi.comresearchgate.net The chemical shifts, integration of proton signals, and the number of carbon signals provide detailed information about the molecular structure. Techniques like 2D NMR (e.g., COSY) can further confirm the connectivity of atoms within the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which serves as a confirmation of its identity. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For an acetamide, characteristic absorption bands for the N-H and C=O stretching vibrations would be expected.

Crystallographic and Physical Methods:

Single-Crystal X-ray Diffraction: This is a definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.netnih.gov The successful growth of a single crystal and its subsequent analysis provide unambiguous proof of the compound's structure and its inherent purity within the crystal lattice. For this compound, X-ray diffraction data has confirmed its molecular structure. nih.govnih.gov

Melting Point (M.P.) Analysis: The melting point is a physical property that is indicative of a compound's purity. A sharp and narrow melting point range suggests a high degree of purity. The melting point for this compound has been reported to be in the range of 409–411 K. nih.gov

The table below summarizes the analytical techniques used for the yield and purity assessment of this compound and its analogues.

| Methodology | Purpose | Reported Findings for this compound or Analogues | References |

| Yield Calculation | To determine the efficiency of the synthesis. | Yields can be high, with some analogous syntheses reporting up to 90%. | mdpi.com |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | Used to monitor the completion of reactions in analogous syntheses. | mdpi.com |

| Column Chromatography | To purify the synthesized compound. | A standard method for purification of similar compounds. | |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure and assess purity. | Used to confirm the structure of analogous compounds. | mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | To confirm the molecular weight and formula. | Used for structural elucidation of similar compounds. | researchgate.net |

| Infrared (IR) Spectroscopy | To identify functional groups. | Used to confirm the presence of key functional groups in analogues. | researchgate.net |

| Single-Crystal X-ray Diffraction | To definitively determine the 3D molecular structure and purity. | The crystal structure of this compound has been determined. | nih.govresearchgate.netnih.gov |

| Melting Point (M.P.) Analysis | To assess purity based on a sharp melting range. | The melting point has been reported as 409–411 K. | nih.gov |

Advanced Structural Characterization of 2,2 Diphenyl N 1,3 Thiazol 2 Yl Acetamide

Solid-State Molecular Conformation and Intermolecular Interactions

The crystal structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide reveals a specific and stable molecular conformation dictated by the spatial orientation of its constituent ring systems and stabilized by a variety of non-covalent interactions.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Acetamide (B32628) Group and Phenyl Ring 1 | 75.79(5) |

| Acetamide Group and Phenyl Ring 2 | 81.85(6) |

| Acetamide Group and Thiazole (B1198619) Ring | 12.32(5) |

Hydrogen Bonding Networks (e.g., N–H⋯N Hydrogen Bonds, R22(8) Ring Motifs)

Hydrogen bonds are a dominant force in the crystal packing of this compound. The most significant of these is an intermolecular N—H⋯N hydrogen bond. Specifically, the amide hydrogen (H1N1) acts as a donor to the nitrogen atom (N2) of the thiazole ring on an adjacent molecule. patnawomenscollege.in This interaction links pairs of molecules into centrosymmetric inversion dimers. patnawomenscollege.inazolifesciences.com This specific arrangement creates a characteristic supramolecular synthon known as an R²₂(8) ring motif, a common and stable pattern in crystal engineering. patnawomenscollege.in

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| N1–H1N1⋯N2i | 0.83(2) | 2.15(2) | 2.9622(18) | 164.5(18) |

Other Non-Covalent Interactions (e.g., C–H⋯π Interactions, π–π Stacking)

Beyond the primary hydrogen bonding, the crystal packing is further consolidated by weaker non-covalent interactions. C–H⋯π interactions are present, where hydrogen atoms from the phenyl rings interact with the electron-rich π systems of adjacent rings. patnawomenscollege.inazolifesciences.com Additionally, the crystal structure is stabilized by π–π stacking interactions. These occur between the thiazole rings of neighboring dimers, with a measured centroid–centroid distance of 3.6977(5) Å, indicating a significant stabilizing overlap between the aromatic systems. patnawomenscollege.inazolifesciences.comnumberanalytics.com

Principles of X-ray Diffraction Analysis for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jst.go.jpnorthwestern.edu The technique is founded on the principle that X-rays have wavelengths comparable to the distances between atoms in a crystal. numberanalytics.comfiveable.me

The process begins with growing a high-quality single crystal of the compound, which is often the most challenging step. patnawomenscollege.innih.gov This crystal is then mounted on a diffractometer and illuminated with a monochromatic beam of X-rays. carleton.edu The crystal's regularly repeating lattice of atoms acts as a three-dimensional diffraction grating, scattering the incident X-rays in a specific pattern of discrete reflections. patnawomenscollege.incarleton.edu

The angles and intensities of these diffracted beams are meticulously recorded by a detector as the crystal is rotated. patnawomenscollege.in This diffraction pattern is unique to the compound's crystal structure. patnawomenscollege.in The fundamental relationship governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which connects the X-ray wavelength (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ). carleton.edu

The collected data, consisting of thousands of reflection intensities, are then processed computationally. Through complex mathematical procedures (such as Fourier transforms), the diffraction pattern is converted into a three-dimensional map of electron density. patnawomenscollege.in From this map, the positions of individual atoms can be determined, allowing for the complete elucidation of the molecular structure, including bond lengths, bond angles, and torsional angles. northwestern.educarleton.edu The final structural model is then refined to achieve the best possible fit with the experimental data. patnawomenscollege.in

Comparative Structural Analysis with Related N-Substituted 2-Arylacetamides and Thiazole Derivatives

The structural features of this compound can be better understood by comparison with related molecules. N-substituted 2-arylacetamides are a class of compounds noted for their structural similarities to the side chain of benzylpenicillin. patnawomenscollege.in

In 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl ring is twisted by a significant 79.7(7)° relative to the thiazole ring. pastic.gov.pk This molecule also forms inversion dimers through N—H⋯N hydrogen bonds, creating the same R²₂(8) graph-set motif observed in the title compound. pastic.gov.pk This indicates that the N-thiazolylacetamide core often dictates this specific hydrogen-bonding pattern.

However, substitutions on the rings can alter these interactions. For instance, in 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings is much smaller, at 2.5(1)° and 6.2(1)° for the two independent molecules in the asymmetric unit. carleton.edu Furthermore, its crystal packing is dominated by different hydrogen bonds, including C—H⋯N and N—H⋯O interactions, rather than the N—H⋯N dimers. carleton.edu This highlights how changes in substituent positions can favor different, competing hydrogen bond donors and acceptors, leading to entirely different supramolecular assemblies.

Computational Chemistry and Molecular Modeling of 2,2 Diphenyl N 1,3 Thiazol 2 Yl Acetamide

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand Binding Sites and Orientations

A review of published scientific literature indicates that specific molecular docking studies for 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide against particular biological targets have not been reported. Therefore, there is currently no available data on its predicted binding sites or preferred orientations within protein active sites from docking simulations.

Analysis of Key Hydrophobic and Hydrogen Bonding Interactions in Binding Poses

As no specific molecular docking studies have been published, an analysis of the key hydrophobic and hydrogen bonding interactions of this compound derived from simulated binding poses is not available. However, analysis of its crystal structure reveals the molecule's inherent capacity to form such interactions. In its crystalline state, it forms N—H⋯N hydrogen bonds and is further stabilized by C—H⋯π and π–π stacking interactions, which are fundamental forces often observed in ligand-receptor binding. nih.govnih.gov

Density Functional Theory (DFT) Studies for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate properties like molecular energies, electronic distribution, and vibrational frequencies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Dedicated DFT studies detailing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound are not present in the available scientific literature. Such an analysis would be valuable for understanding its electronic properties, kinetic stability, and chemical reactivity, as the HOMO-LUMO energy gap is a critical parameter for these characteristics.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution across the molecule, identifying electrophilic (positive) and nucleophilic (negative) regions. This information is vital for predicting how the molecule would interact with biological receptors and other molecules.

Conformational Analysis and Energy Minimization Techniques

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The most stable conformation represents a minimum on the potential energy surface. While computational conformational searches for this molecule have not been published, its solid-state conformation has been determined experimentally via X-ray crystallography, which provides a view of an energy-minimized structure in the crystal lattice. nih.govnih.gov

Specifically, the acetamide (B32628) group's mean plane forms dihedral angles of 75.79° and 81.85° with the two phenyl rings, and a much smaller angle of 12.32° with the thiazole (B1198619) ring. nih.govnih.gov This indicates that the thiazole ring is more coplanar with the central amide linkage compared to the bulky phenyl groups.

In the crystal, the molecules arrange into a stable, energy-minimized packing. This stability is achieved through specific intermolecular interactions. Pairs of molecules are linked by N—H⋯N hydrogen bonds between the amide hydrogen and the nitrogen atom of the thiazole ring, forming inversion dimers. nih.govnih.gov The crystal packing is further reinforced by C—H⋯π interactions and π–π stacking between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.6977 Å. nih.govnih.gov

| Molecular Groups | Dihedral Angle (°) | Reference |

|---|---|---|

| Acetamide Plane and Phenyl Ring 1 | 75.79 | nih.govnih.gov |

| Acetamide Plane and Phenyl Ring 2 | 81.85 | nih.govnih.gov |

| Acetamide Plane and Thiazole Ring | 12.32 | nih.govnih.gov |

Computational Methodologies for Property Prediction (e.g., Normal Mode Analysis)

Computational chemistry and molecular modeling serve as powerful tools for predicting the physicochemical properties of molecules, offering insights that complement experimental data. For this compound, computational methodologies, particularly those based on Density Functional Theory (DFT), are employed to elucidate its structural and vibrational characteristics. These theoretical calculations are fundamental to understanding the molecule's behavior at an atomic level.

Detailed Research Findings

The theoretical investigation of molecules structurally similar to this compound, such as dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, has been effectively carried out using DFT methods. researchgate.net A common approach involves geometry optimization of the molecular structure using a specific functional, such as B3LYP, combined with a basis set like 6-31+G(d,p). researchgate.net This process determines the lowest energy conformation of the molecule, providing optimized geometrical parameters like bond lengths and angles.

Following optimization, a crucial step is the prediction of the vibrational spectrum through normal mode analysis . This analysis calculates the fundamental vibrational frequencies and their corresponding intensities in the infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net Each normal mode represents a collective, harmonic motion of the atoms in the molecule.

To enhance the accuracy of the predicted vibrational frequencies, which are often systematically overestimated by harmonic calculations, a scaling factor is typically applied. researchgate.net The scaled theoretical wavenumbers can then be compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.govresearchgate.net

A key component of normal mode analysis is the Potential Energy Distribution (PED) calculation. researchgate.net PED analysis provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular vibrational mode. researchgate.net This allows for a precise assignment of the observed spectral bands to specific molecular motions. For instance, a band in the IR spectrum can be definitively assigned to a C=O stretching vibration or a phenyl ring breathing mode based on the PED output.

The initial crystal structure data for this compound, which details parameters like dihedral angles and bond lengths, provides an excellent starting point for building the input for these computational models. nih.govnih.govdoaj.org

Data Tables

The following table presents a representative example of a normal mode assignment for a related N-(1,3-thiazol-2-yl)acetamide derivative, as determined by DFT calculations. This illustrates the type of detailed information obtained from such computational studies.

| Scaled Frequency (cm⁻¹) | IR Intensity (a.u.) | Vibrational Mode Assignment (% PED) |

| 3500-3400 | Medium | N-H stretching |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (aliphatic) |

| 1680-1650 | Strong | C=O stretching (amide I) |

| 1600-1580 | Medium | N-H bending (amide II) + C=C stretching (ring) |

| 1550-1500 | Medium | C=C stretching (aromatic) |

| 1470-1430 | Medium | C-N stretching + C-C stretching |

| 1350-1300 | Medium | C-H bending |

| ~1250 | Strong | C-O stretching |

| 800-700 | Strong | C-H out-of-plane bending |

| ~650 | Medium | C-S stretching |

| Data is representative and based on computational studies of structurally similar compounds. researchgate.net |

This detailed computational analysis provides a fundamental understanding of the vibrational properties of this compound and its analogs, which is essential for its characterization and the interpretation of its spectroscopic data.

In Vitro Biological Evaluation Approaches for 2,2 Diphenyl N 1,3 Thiazol 2 Yl Acetamide and Analogues

Assessment of Enzyme Inhibition Profiles

The therapeutic potential of a compound is often initially assessed through its ability to inhibit specific enzymes that are implicated in disease pathways. For analogues of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, several key enzymes have been the focus of in vitro inhibitory studies.

In another study, a series of thioxothiazolidinyl-acetamide derivatives were synthesized and showed significant urease inhibition, with IC₅₀ values in the micromolar range. nih.govresearchgate.net Compound 6i (N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide) was the most active, with an IC₅₀ value of 1.473 µM. researchgate.net Furthermore, nitrothiazolacetamide derivatives conjugated with thioquinazolinones have also been reported as potent urease inhibitors, with IC₅₀ values ranging from 2.22 to 8.43 µM. nih.gov These findings suggest that the N-thiazolyl acetamide (B32628) scaffold is a promising framework for the design of novel urease inhibitors.

Table 1: Urease Inhibition Data for N-(6-Arylbenzo[d]thiazol-2-yl)acetamide Analogues semanticscholar.org

| Compound | Substitution (Aryl group) | % Inhibition (at 40 µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|---|

| 3a | Phenyl | 88.21 ± 0.15 | 18.6 |

| 3b | p-Tolyl | 90.51 ± 0.19 | 16.5 |

| 3c | 4-Methoxyphenyl | 90.33 ± 0.20 | 18.4 |

| 3d | 4-Chlorophenyl | 89.13 ± 0.17 | 17.0 |

| 3e | 4-Fluorophenyl | 89.52 ± 0.18 | 17.2 |

| 3f | 4-(Trifluoromethyl)phenyl | 87.91 ± 0.14 | 19.2 |

| 3g | Naphthalen-2-yl | 88.03 ± 0.16 | 18.9 |

| 3h | 3,4-Dimethoxyphenyl | 90.07 ± 0.20 | 17.2 |

| Thiourea (Standard) | - | - | 23.1 |

This interactive table provides a summary of the urease inhibitory activity of various analogues.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibitors of COX and LOX are of significant interest as anti-inflammatory agents with a potentially improved safety profile.

A study on thiazole (B1198619) derivatives identified N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide as a non-selective COX-1/COX-2 inhibitor. nih.gov This finding highlights the potential of the N-thiazolyl acetamide scaffold in targeting these enzymes. Further research on other thiazole-based compounds has revealed varying degrees of COX and LOX inhibition, suggesting that the substitution pattern on the thiazole and acetamide moieties plays a crucial role in determining the inhibitory potency and selectivity. nih.gov

Table 2: COX/LOX Inhibition Data for Selected Thiazole Analogues nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1 | - |

| COX-2 | - | |

| Compound 19a | COX-1 | 18 |

| COX-2 | > 100 (58.8% inhibition at 100 µM) |

| Compound 19d | 15-LOX | 17.7 |

This interactive table summarizes the available COX and LOX inhibition data for relevant thiazole analogues.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The potential of thiazole-based compounds as AChE inhibitors has been explored in several studies. A series of thiazole-based derivatives were synthesized, and their in vitro AChE inhibitory activity was assessed. nih.govacs.org Two compounds, 10 and 16 , demonstrated potent AChE inhibitory activities with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. nih.gov These findings underscore the potential of the thiazole scaffold in the development of new AChE inhibitors. While direct data for this compound is not available, the activity of these analogues suggests that this class of compounds warrants further investigation for neurodegenerative disorders.

Table 3: Acetylcholinesterase (AChE) Inhibition Data for Thiazole-Based Analogues nih.gov

| Compound | IC₅₀ (nM) | Relative Potency to Donepezil (%) |

|---|---|---|

| 10 | 103.24 | 53.27 |

| 16 | 108.94 | 50.48 |

| 13 | >100 | 25-50 |

| 17 | >100 | 25-50 |

| 18 | >100 | 25-50 |

| 21 | >100 | 25-50 |

| 23 | >100 | 25-50 |

| 31 | >100 | 25-50 |

| 33 | >100 | 25-50 |

| Donepezil (Standard) | 55.0 | 100 |

This interactive table presents the AChE inhibitory activity of various synthesized thiazole derivatives.

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases and has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. mdpi.com The discovery of selective SIRT2 inhibitors is an active area of research.

Several studies have focused on the development of thiazole-based SIRT2 inhibitors. mdpi.comnih.gov A recently identified thiazole-containing derivative, T1 , exhibited a SIRT2 IC₅₀ of 17.3 µM. mdpi.com Further optimization led to the discovery of compound 5a with an improved SIRT2 IC₅₀ of 9.0 µM. mdpi.com These studies highlight the importance of the thiazole core in achieving SIRT2 inhibition and suggest that compounds like this compound could be promising candidates for SIRT2-targeted therapies. Molecular modeling studies have indicated that the thiazole ring can engage in key hydrophobic interactions within the SIRT2 binding pocket. nih.gov

Table 4: SIRT2 Inhibition Data for Thiazole-Based Analogues mdpi.com

| Compound | % Inhibition of SIRT2 (at 150 µM) | SIRT2 IC₅₀ (µM) |

|---|---|---|

| T1 | 100 | 17.3 |

| 3a | 100 ± 5 | 37 ± 2 |

| 5a | 98 ± 5 | 9 ± 2 |

This interactive table provides a summary of the SIRT2 inhibitory activity of key thiazole-based compounds.

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.gov The search for novel and effective α-glucosidase inhibitors is ongoing.

A series of 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides, which are structural analogues of this compound, have been synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds displayed potent inhibition, with IC₅₀ values in the micromolar range, indicating that the N-thiazolyl acetamide moiety is a viable scaffold for the development of α-glucosidase inhibitors.

In a separate study, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and showed significant anti-α-glucosidase activity. nih.gov The most potent compounds, 11j and 11i , had IC₅₀ values of 45.26 ± 0.03 and 46.25 ± 0.89 µM, respectively, which were significantly lower than the standard drug acarbose (B1664774) (IC₅₀ = 750.1 ± 0.23 µM). nih.gov

Table 5: α-Glucosidase Inhibition Data for Phthalimide-Phenoxy-1,2,3-Triazole-N-Phenyl Acetamide Analogues nih.gov

| Compound | Substitution | IC₅₀ (µM) |

|---|---|---|

| 11a | H | 125.43 ± 0.15 |

| 11b | 2-CH₃ | 189.27 ± 0.08 |

| 11c | 2,6-(CH₃)₂ | 491.68 ± 0.11 |

| 11i | 3-Br | 46.25 ± 0.89 |

| 11j | 4-Br | 45.26 ± 0.03 |

| Acarbose (Standard) | - | 750.1 ± 0.23 |

This interactive table presents the α-glucosidase inhibitory activity of a series of acetamide analogues.

Mechanistic Investigations of Cellular Activities

While in vitro enzyme inhibition assays provide valuable information about a compound's potential molecular targets, understanding its effects within a cellular context is crucial. For this compound and its analogues, mechanistic investigations of their cellular activities are still in the early stages.

Future research in this area would likely involve a range of cell-based assays to elucidate the mechanisms of action. This could include studies on cell viability, apoptosis, cell cycle progression, and the modulation of specific signaling pathways. For instance, if an analogue shows potent SIRT2 inhibition, subsequent cellular studies would aim to confirm its on-target effects by measuring the acetylation levels of known SIRT2 substrates, such as α-tubulin. Similarly, for compounds showing anti-inflammatory potential through COX/LOX inhibition, cellular assays measuring the production of prostaglandins and leukotrienes in response to inflammatory stimuli would be essential.

The synthesis of this compound has been reported, providing a basis for its future biological evaluation. nih.gov The crystal structure of the compound has also been determined, which can aid in computational studies to predict its binding modes with various enzymes and guide the design of more potent analogues. nih.govnih.gov

Tubulin Polymerization Inhibition and Anti-Proliferative Mechanisms

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a key mechanism for many anti-proliferative agents. While direct studies on this compound's effect on tubulin are not extensively detailed in the provided context, the evaluation of its structural analogues and related heterocyclic systems provides insight into this potential mechanism.

Thiazole-containing compounds are recognized for their anticancer activities, with some marketed drugs like ixabepilone (B1684101) functioning as microtubule stabilizers. Analogues of the core structure, particularly those with substitutions on the phenyl and thiazole rings, have been investigated for their cytotoxic effects. For instance, arylthioindole derivatives, which share structural similarities, have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. csic.es A study on these compounds demonstrated that specific substitutions, such as a 3-(3,4,5-trimethoxyphenyl)thio group, led to potent inhibition of tubulin assembly with an IC50 value of 2.6 µM and significant anti-proliferative activity against MCF-7 breast cancer cells (IC50 = 34 nM). csic.es

The anti-proliferative activity of these compounds is often correlated with their ability to interfere with tubulin function. csic.es While direct evidence for this compound is pending, the established activity of related thiazole and indole (B1671886) derivatives suggests that tubulin interaction is a probable mechanism contributing to its potential anti-cancer effects.

Table 1: Tubulin Polymerization Inhibition and Anti-proliferative Activity of Selected Analogues

| Compound | Modification | Tubulin Polymerization IC50 (µM) | Anti-proliferative Activity (MCF-7 cells) IC50 (nM) |

| 9 | 3-phenylthio group | > 15 | 1000 |

| 10 | 3-(3,4,5-trimethoxyphenyl)thio group | 2.6 | 34 |

| 11 | 2-methyl group added to compound 10 | 6.8 | 46 |

| 14 | Chlorine at position 5 of indole ring | 2.6 | > 70 |

| Data sourced from a study on arylthioindole inhibitors. csic.es |

Pathways of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The induction of apoptosis is a hallmark of many effective chemotherapy agents. nih.gov This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Studies on analogues of this compound have provided evidence of their ability to induce apoptosis. For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were evaluated for their pro-apoptotic effects. ijcce.ac.irijcce.ac.ir The research indicated that active compounds could trigger apoptosis through several mechanisms associated with the intrinsic pathway. ijcce.ac.ir These mechanisms include:

Activation of Caspase-3: Caspase-3 is a key executioner caspase. The activation of this enzyme was observed in cancer cells treated with potent analogues, signifying the initiation of the final stages of apoptosis. ijcce.ac.irijcce.ac.ir

Reduction of Mitochondrial Membrane Potential (MMP): A decrease in MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. ijcce.ac.ir

Generation of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce cellular stress and damage, pushing the cell towards apoptosis. ijcce.ac.ir

These findings suggest that the cytotoxic effects of these thiazole derivatives are, at least in part, due to their ability to trigger the mitochondrial pathway of apoptosis. ijcce.ac.irijcce.ac.ir

Screening against Diverse Biological Target Categories (e.g., Antimicrobial, Antiviral, Anticancer)

The thiazole scaffold is a versatile pharmacophore found in numerous compounds with a wide spectrum of biological activities. cbijournal.com Consequently, this compound and its analogues have been evaluated against various biological targets.

Anticancer Activity: The most extensively studied activity for this class of compounds is their anticancer potential. A series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and tested against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.irijcce.ac.ir Several compounds demonstrated potent cytotoxic activity, with compound 8a (bearing an ortho-chlorine on the phenyl ring) being the most active against HeLa cells, with an IC50 value of 1.3 µM. ijcce.ac.ir The sensitivity of the cell lines varied, with HeLa and U87 cells being more susceptible than the A549 cell line. ijcce.ac.irijcce.ac.ir

Table 2: Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Analogues

| Compound | Cell Line | IC50 (µM) |

| 8a (ortho-Cl) | HeLa | 1.3 ± 0.14 |

| Doxorubicin (Standard) | HeLa | 0.1 ± 0.01 |

| Doxorubicin (Standard) | A549 | 0.2 ± 0.02 |

| Doxorubicin (Standard) | U87 | 2.1 ± 0.21 |

| Data represents a selection of findings from the study. ijcce.ac.ir |

Antimicrobial and Antifungal Activity: Thiazole derivatives have a long history as antimicrobial agents, with sulfathiazole (B1682510) being a notable example. cbijournal.com Novel synthesized compounds incorporating the thiazole ring are frequently screened for their efficacy against bacterial and fungal pathogens. For instance, a series of thiazolidin-4-one derivatives were tested against Gram-positive (e.g., S. aureus) and Gram-negative (P. aeruginosa, S. typhi) bacteria, as well as the fungal strain C. albicans. nanobioletters.com The results showed that chloro-substituted compounds exhibited significant inhibitory activity. nanobioletters.com Another study on 1,3,4-oxadiazole-thio-acetamide derivatives, which are structurally related, also reported moderate to good activity against selected bacterial and fungal strains. researchgate.net

Antiviral Activity: The thiazole moiety is also present in antiviral drugs like the HIV protease inhibitor Ritonavir. cbijournal.com This has prompted the investigation of new thiazole and thiadiazole derivatives for antiviral properties. One study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and tested them against the tobacco mosaic virus (TMV). semanticscholar.org The results indicated that some of the synthesized compounds possessed anti-TMV activity, highlighting the potential for developing novel antiviral agents from this chemical class. semanticscholar.org

Structure Activity Relationship Sar Studies for 2,2 Diphenyl N 1,3 Thiazol 2 Yl Acetamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives based on the thiazole (B1198619) acetamide (B32628) scaffold is highly sensitive to the nature and position of various substituents. Research into related compounds has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity across different biological targets.

Studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share the acetamide and thiazole core, revealed that these compounds exhibit moderate to good biological activities, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition. researchgate.net In the case of urease inhibition, all tested derivatives were more active than the standard inhibitor, thiourea. researchgate.net The structure-activity analysis showed that the introduction of a p-tolyl group at the 6-position of the benzothiazole (B30560) ring resulted in the most active compound in the series. researchgate.net

In a different series of N,N-Diphenyl Amine derivatives, a related compound, N-(4-(diphenylamino)thiazol-2-yl)-2-(2-nitrophenoxy)acetamide (designated AK-4), was identified as a potent agent for treating pain and inflammation. This finding suggests that the addition of a 2-nitrophenoxy group to the acetamide portion of the molecule is a favorable modification for analgesic and anti-inflammatory activity.

Furthermore, investigations into 2,4-disubstituted thiazole derivatives as potential anticancer agents have provided additional SAR insights. A series of 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide compounds were synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net The results indicated that modifications at the acetamide nitrogen are critical for cytotoxic activity. For instance, replacing a piperazine (B1678402) moiety with a morpholine (B109124) ring led to a compound with strong cytotoxic activity against HepG2 and HCT-116 cancer cell lines. nih.gov Another derivative in the same series, featuring an unsubstituted aniline (B41778) group, showed only weak cytotoxic activity. nih.gov

The table below summarizes key findings from SAR studies on related thiazole acetamide derivatives.

| Base Scaffold | Substituent Modification | Target/Activity | Key Finding |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamide | Addition of a p-tolyl group to the benzothiazole ring. | Urease Inhibition | The p-tolyl group significantly enhanced inhibitory activity compared to other aryl substituents. researchgate.net |

| N-(4-(diphenylamino)thiazol-2-yl)acetamide | Addition of a 2-nitrophenoxy group to the acetamide nitrogen. | Analgesic & Anti-inflammatory | Resulted in a potent compound (AK-4), highlighting the value of this specific substituent for this activity. |

| 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Replacement of a piperazine with a morpholine ring. | Anticancer (Cytotoxicity) | The morpholine-containing compound showed strong activity against specific cancer cell lines. nih.gov |

| 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Addition of an unsubstituted aniline group. | Anticancer (Cytotoxicity) | This derivative exhibited only weak cytotoxic activity, indicating a need for specific substitutions on the aniline ring. nih.gov |

Identification of Key Pharmacophoric Features and Their Contribution to Target Affinity

The pharmacophore of a molecule comprises the essential steric and electronic features necessary to ensure optimal interactions with a specific biological target. For 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, crystallographic studies have precisely defined its three-dimensional structure and key interaction points. nih.govnih.govdoaj.org

The core structure consists of three main components: the diphenylacetamide moiety and the 1,3-thiazole ring. The spatial arrangement of these groups is critical. The mean plane of the acetamide group (O/N/C/C) forms significant dihedral angles with the two phenyl rings (75.79° and 81.85°) and a much smaller angle with the thiazole ring (12.32°). nih.govnih.govdoaj.org This conformation dictates how the molecule presents its interactive surfaces to a receptor.

Key pharmacophoric features include:

Two Phenyl Rings: These bulky, hydrophobic groups contribute to binding through van der Waals forces and can engage in π-π stacking or C-H···π interactions with aromatic residues in a binding pocket. nih.govdoaj.org

Acetamide Linker (-NH-C=O): This group is a classic hydrogen bond donor (the N-H group) and hydrogen bond acceptor (the carbonyl oxygen). In the crystal structure, the amide N-H group acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring of an adjacent molecule. nih.govnih.gov

Thiazole Ring: The nitrogen atom at position 3 of the thiazole ring acts as a crucial hydrogen bond acceptor. nih.gov This interaction is so significant that it links pairs of molecules into inversion dimers, forming a stable R2(2)(8) ring motif in the crystalline state. nih.govnih.govdoaj.org The thiazole ring itself can also participate in weak π-π interactions. nih.gov

The crystal packing is further stabilized by C-H···π interactions and π–π interactions, with a measured centroid-centroid distance of 3.6977 Å between thiazole rings of adjacent dimers. nih.govnih.gov These features—hydrophobic regions, hydrogen bond donors and acceptors, and a specific 3D geometry—are the fundamental components that contribute to the molecule's ability to bind to its biological targets.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding SAR at a molecular level and for predicting the activity of novel compounds. For thiazole acetamide derivatives, several computational methods have been employed.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its macromolecular target. For a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, molecular docking studies were performed to understand their significant urease inhibition activity. researchgate.net The in silico studies revealed that these acetamide derivatives bind effectively to the non-metallic active site of the urease enzyme, and a correlation was found between the predicted docking energies and the experimentally determined IC50 values. researchgate.net Similarly, docking studies of other thiazole derivatives have been used to investigate their binding interactions within the active sites of targets like tubulin and cyclooxygenase (COX) enzymes, helping to rationalize their anticancer and anti-inflammatory activities. researchgate.netacs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. In one study, 2D-QSAR modeling was used to predict the activity of thiazole derivatives as PIN1 inhibitors. imist.ma This approach utilized various molecular descriptors (topological, electronic, geometric, and physicochemical) to build predictive models using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). imist.ma The resulting models successfully predicted the activity of new compounds, demonstrating the utility of QSAR in designing novel thiazole derivatives with enhanced potency. imist.ma

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer deeper insights into the electronic properties and dynamic behavior of molecules. DFT calculations can be used to determine quantum chemical parameters, while MD simulations can model the adsorption and interaction of molecules with a surface or receptor over time, providing a dynamic view of the binding process. researchgate.net These advanced computational methods help to build a more comprehensive understanding of the molecular interactions that govern biological activity. researchgate.net

Coordination Chemistry and Ligand Properties of the Chemical Compound

Amide Coordination Abilities in Metal Complex Formation

Amides are recognized for their excellent coordination abilities and are frequently utilized as ligands in coordination chemistry. nih.gov The amide group in 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide possesses two primary donor sites: the carbonyl oxygen atom and the amide nitrogen atom. The mode of coordination is largely influenced by the nature of the metal ion and the reaction conditions.

Typically, amides coordinate to metal ions through the carbonyl oxygen, which is the more basic site. researchgate.net This O-coordination results in the formation of a stable M-O bond, with the amide acting as a neutral, monodentate ligand. This type of interaction is common in complexes with a wide range of transition metals.

Alternatively, under certain conditions, particularly with late transition metals or in the presence of a base, the amide group can be deprotonated at the nitrogen atom. This results in an anionic amido ligand that coordinates to the metal center through the nitrogen atom. This N-coordination can lead to the formation of strong M-N bonds and is a crucial step in many catalytic processes involving amides. The planarity of the M-O=C and M-N-C linkages is a common structural feature in such complexes.

In the case of this compound, the bulky diphenylmethyl group attached to the carbonyl carbon and the thiazole (B1198619) ring on the amide nitrogen may introduce steric hindrance, potentially influencing the preferred coordination mode and the stability of the resulting metal complexes.

The thiazole ring within the ligand structure introduces additional potential coordination sites, namely the nitrogen and sulfur atoms of the heterocycle. Thiazole and its derivatives are known to act as ligands, typically coordinating through the nitrogen atom, which is generally a more effective donor than the sulfur atom. researchgate.netresearchgate.net This allows for the possibility of this compound acting as a multidentate ligand. For instance, it could coordinate to a metal center in a bidentate fashion, utilizing the amide oxygen and the thiazole nitrogen, to form a stable chelate ring. The formation of such chelate complexes is often thermodynamically favored over monodentate coordination.

The specific coordination behavior would depend on a variety of factors, including the hard-soft acid-base (HSAB) characteristics of the metal ion. Hard metal ions would be expected to preferentially coordinate to the "harder" oxygen and nitrogen donors, while softer metals might show a greater affinity for the "softer" sulfur donor of the thiazole ring.

Table 1: Potential Donor Atoms and Coordination Modes of this compound

| Donor Atom(s) | Coordination Mode | Potential Metal Ion Preference |

| Amide Oxygen | Monodentate, Neutral | Hard to borderline metal ions |

| Amide Nitrogen (deprotonated) | Monodentate, Anionic | Late transition metals |

| Amide Oxygen and Thiazole Nitrogen | Bidentate, Neutral (Chelating) | Various transition metals |

| Thiazole Nitrogen | Monodentate, Neutral | Various transition metals |

| Thiazole Sulfur | Monodentate, Neutral | Soft metal ions |

Potential as Ligands for Specific Metal Ions (e.g., Lanthanides)

The unique structural features of this compound suggest its potential as a ligand for specific metal ions, including lanthanides. Lanthanide ions are hard acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. researchgate.net The presence of both an amide oxygen and a thiazole nitrogen in the ligand structure makes it a promising candidate for forming stable complexes with lanthanides.

Research on lanthanide complexes with other acetamide-containing ligands has demonstrated that the amide oxygen is a very effective coordination site. nih.gov In these complexes, the lanthanide ion is often coordinated to multiple ligand molecules, as well as solvent molecules or counter-ions, to satisfy its high coordination number, which typically ranges from 8 to 12.

Given this, it can be postulated that this compound could coordinate to lanthanide ions primarily through the amide oxygen. Furthermore, the possibility of chelation involving the thiazole nitrogen could enhance the stability of such complexes. The formation of a five- or six-membered chelate ring is a common stabilizing feature in coordination chemistry.

The bulky phenyl groups on the acetamide (B32628) portion of the ligand could also play a role in the structure of potential lanthanide complexes. While they might sterically hinder the coordination of a large number of ligands around the metal center, they could also create a hydrophobic pocket around the lanthanide ion, potentially influencing the complex's solubility and luminescent properties. The "antenna effect," where an organic ligand absorbs light and transfers the energy to the lanthanide ion, is a key feature of luminescent lanthanide complexes. The aromatic phenyl and thiazole rings in this compound could potentially serve as chromophores for sensitizing lanthanide luminescence.

Table 2: Postulated Coordination Parameters for Lanthanide Complexes with this compound

| Parameter | Postulated Characteristic | Rationale |

| Primary Coordination Site | Amide Oxygen | Hard-hard interaction with lanthanide ions. |

| Secondary Coordination Site | Thiazole Nitrogen | Potential for stable chelate ring formation. |

| Coordination Number | High (e.g., 8, 9, 10) | Characteristic of lanthanide ions. |

| Potential for Luminescence | Yes | Aromatic rings may act as sensitizing chromophores. |

While no specific research on the synthesis and characterization of lanthanide complexes with this compound has been reported, the general principles of coordination chemistry and the known behavior of similar ligands provide a strong basis for predicting its potential in this area. researchgate.net Further experimental investigation is necessary to fully elucidate the coordination behavior of this compound and to explore the properties of its metal complexes.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of thiazole (B1198619) derivatives, including the core structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, is an area ripe for innovation, particularly through the lens of green chemistry. Conventional synthesis methods often rely on hazardous reagents and produce significant chemical waste, prompting a shift towards more environmentally benign processes. researchgate.netnih.gov Green chemistry principles focus on using renewable materials, non-toxic catalysts, and milder reaction conditions to reduce environmental impact. researchgate.netnih.gov

Future research will likely focus on moving away from traditional methods, such as the one used to synthesize the title compound which involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDCI) in chlorinated solvents, towards more sustainable alternatives. nih.gov Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by shortening reaction times, increasing yields, and enhancing selectivity. bepls.combohrium.com For instance, microwave irradiation has been successfully used for the catalyst-free domino reaction synthesis of trisubstituted 1,3-thiazoles. bohrium.com

Green Solvents and Catalysts: The replacement of volatile organic solvents is a cornerstone of green synthesis. bohrium.com Research has demonstrated the efficacy of using water or polyethylene (B3416737) glycol (PEG-400) as reaction media for thiazole synthesis. bepls.comresearchgate.net PEG-400 is noted for being a low-cost, non-flammable, and recyclable green solvent. researchgate.net Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles or biopolymers like chitosan, can significantly reduce waste and cost. bohrium.comresearchgate.net

Multi-Component Reactions (MCRs): Single-pot reactions that combine multiple starting materials are highly efficient and align with green chemistry goals by reducing intermediate separation steps and solvent usage. bepls.comresearchgate.net

Table 1: Green Chemistry Approaches for Thiazole Synthesis

| Technique | Catalyst/Solvent | Advantages |

|---|---|---|

| Microwave Irradiation | Catalyst-free or various catalysts | Reduced reaction time, high yields, fewer by-products. bepls.com |

| Ultrasound Synthesis | Fe(SD)3 / Water | Improved selectivity, use of green solvent. bohrium.com |

| Green Solvents | Water, PEG-400 | Environmentally benign, low-cost, recyclable, non-flammable. bepls.comresearchgate.net |

| Green Catalysts | Nanochitosan, Magnetic Nanoparticles | Recyclable, excellent yields, stable. bohrium.comresearchgate.net |

| Multi-Component Reactions | Single-pot systems | High efficiency, reduced waste, simplified processing. researchgate.net |

Advanced Computational Methodologies for Predictive Modeling and Drug Design

The role of computational chemistry in drug discovery is rapidly expanding, offering powerful tools to predict the properties and interactions of molecules like this compound before undertaking costly and time-consuming laboratory synthesis. These methodologies enable the virtual screening of large compound libraries and provide deep insights into the mechanisms of action.

Key computational approaches for future research include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a molecule to its protein target. nih.govnih.gov For example, docking studies have been used to understand how thiazole acetamide (B32628) derivatives bind to the active site of enzymes like urease and acetylcholinesterase. nih.govnih.gov These studies can reveal crucial binding interactions, such as hydrogen bonds and π-π stacking, that are critical for biological activity. mdpi.com

In Silico ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is vital. Web-based tools like SwissADME can calculate key physicochemical descriptors and predict drug-likeness and pharmacokinetic properties. nih.gov Density Functional Theory (DFT) calculations can further assess chemical stability and reactivity. bris.ac.ukdergipark.org.tr

Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of new compounds. researchgate.net For instance, classification models have been developed with high accuracy to identify novel thiazole derivatives with anti-urease activity, demonstrating the predictive power of these computational methods. researchgate.net

Table 2: Computational Tools in Thiazole Derivative Research

| Methodology | Software/Tool Examples | Application |

|---|---|---|

| Molecular Docking | AutoDock, AutoDock Vina | Predicting binding modes and affinity to target proteins (e.g., VEGFR-2, urease). bris.ac.ukresearchgate.net |

| ADME/Tox Prediction | SwissADME | Calculating physicochemical properties, pharmacokinetics, and drug-likeness. nih.gov |

| Quantum Mechanics | Density Functional Theory (DFT) | Assessing chemical stability and reactivity. bris.ac.ukdergipark.org.tr |

| Machine Learning | Custom-built models (ochem.eu) | Predicting biological activity (e.g., anti-urease) for novel compounds. researchgate.net |

Rational Design of Next-Generation Analogues with Tuned Biological Specificity and Improved Interactions

Rational drug design aims to create new molecules with improved efficacy and specificity by systematically modifying a lead compound's structure. The core structure of this compound serves as an excellent scaffold for such endeavors. The strategy of pharmacophore hybridization, which combines structural motifs from different active compounds, is a leading approach in modern medicinal chemistry. mdpi.com

Future design strategies will likely involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with varied substituents on the phenyl rings and the thiazole moiety, researchers can systematically probe the SAR. ijcce.ac.ir For example, studies on related N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives revealed that substituting the phenyl ring with different moieties significantly impacted cytotoxic activity against various cancer cell lines. ijcce.ac.ir

Bioisosteric Replacement and Scaffold Hopping: Key functional groups within the molecule can be replaced with bioisosteres to fine-tune properties like potency, selectivity, and metabolic stability. Integrating the thiazole-acetamide core with other heterocyclic systems known for specific biological activities, such as pyrazoline or pyrazole, can create hybrid compounds with potentially synergistic or novel effects. nih.gov

Target-Based Design: Inspired by existing drugs, new analogues can be designed to fit the pharmacophoric features of a specific biological target. nih.gov A successful example involved designing novel 2-oxoindolin-3-ylidene thiazole derivatives based on the VEGFR-2 inhibitor sunitinib, leading to compounds with potent antiproliferative activity. bris.ac.uknih.gov This approach focuses on optimizing interactions within the target's active site to enhance inhibition. bris.ac.uk

Table 3: Examples of Rationally Designed Thiazole Analogues

| Analogue Class | Design Strategy | Target | Key Finding |

|---|---|---|---|

| 2-Oxoindolin-3-ylidene thiazoles | Pharmacophore modeling based on sunitinib. bris.ac.uk | VEGFR-2 | Resulted in potent inhibitors with strong binding interactions in the VEGFR-2 active site. bris.ac.uknih.gov |

| Thiazole-hydrazone hybrids | Retaining thiazole ring of alpelisib (B612111) and adding a linker. nih.gov | PI3K/mTOR | Maintained key pharmacophoric features, leading to dual inhibitory activity. nih.gov |

| Thiazolyl-pyrazoline hybrids | Clubbing thiazole with a 2-pyrazoline (B94618) scaffold. nih.gov | Antimicrobial targets | The combination of heterocycles influences the overall biological activity. nih.gov |

| Substituted Phenylacetamides | Varying substituents on the phenyl ring. ijcce.ac.ir | Cancer cells | The electronic features of substituents directly correlate with cytotoxic potency. ijcce.ac.ir |

Investigating Broader Pharmacological Spectrum of Thiazole-Acetamide Hybrids

While initial studies may focus on a specific activity, the thiazole-acetamide scaffold is versatile and likely possesses a wider range of biological effects. researchgate.net Thiazole derivatives are known to exhibit a remarkable diversity of therapeutic actions, including antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and antidiabetic properties. researchgate.netnih.gov A comprehensive investigation into the broader pharmacological potential of this compound and its analogues is a critical future direction.

Areas for expanded investigation include:

Anticancer Activity: Beyond general cytotoxicity, future studies could explore specific anticancer mechanisms. Thiazole-based compounds are present in market-launched drugs like the kinase inhibitor dasatinib. ijcce.ac.ir Analogues could be tested as inhibitors of specific cancer-related targets like VEGFR-2, PI3K/mTOR, or as inducers of apoptosis through pathways like caspase-3 activation. nih.govijcce.ac.irresearchgate.net

Neurodegenerative Diseases: A novel series of thiazole acetamides was evaluated for anticholinesterase activity, showing potential for managing Alzheimer's disease. nih.gov This opens a promising avenue for testing this compound derivatives against targets relevant to neurodegeneration. nih.gov

Infectious Diseases: The thiazole ring is a core component of numerous antimicrobial agents. nih.gov New thiazole-acetamide hybrids should be screened against a broad panel of bacterial and fungal pathogens, especially as antimicrobial resistance becomes a more pressing global health threat. nih.govmdpi.com

Enzyme Inhibition: Various thiazole derivatives have shown potent inhibitory activity against enzymes like urease. nih.gov Screening against a wider array of enzymes could uncover novel therapeutic applications.

Table 4: Pharmacological Activities of Thiazole-Acetamide Hybrids and Related Derivatives

| Derivative Class | Pharmacological Activity | Key Finding |

|---|---|---|

| Thiazole acetamides | Anticholinesterase | Identified a potent inhibitor of Acetylcholinesterase (AChE) with potential for Alzheimer's disease treatment. nih.gov |

| N-Arylbenzothiazole-acetamides | Urease Inhibition, Antioxidant | Compounds showed significant urease inhibition, with activity explained by molecular docking. nih.gov |

| Phenylacetamido-acetamides | Anticancer | Derivatives demonstrated potent cytotoxicity against cervical and glioblastoma cancer cell lines and induced apoptosis. ijcce.ac.ir |

| Thiazole derivatives | General Antimicrobial | The thiazole nucleus is a key feature in many authorized antimicrobial drugs. nih.govmdpi.com |

| Thiazole derivatives | Anti-inflammatory, Antitumor, Antidiabetic | The thiazole scaffold is known for a very broad spectrum of biological activities. researchgate.netnih.gov |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | EDC·HCl |

| Temperature | 273 K |

| Reaction Time | 3 hours |

| Crystallization Solvent | CH₂Cl₂/CH₃OH (1:1) |

Basic: What crystallization methods yield high-quality single crystals for X-ray diffraction?

Methodological Answer:

Slow evaporation from a mixed solvent system (methylene chloride/methanol, 1:1) at ambient conditions produces diffraction-quality crystals. Critical factors include:

- Solvent Purity : Use HPLC-grade solvents to avoid impurities.

- Evaporation Rate : Controlled slow evaporation (over 5–7 days) minimizes defects .

- Crystal Mounting : Cryoprotection at 100 K using a nitrogen stream ensures stability during data collection .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- X-ray Crystallography :

- Hydrogen Bonding : N—H···N interactions ( motifs) and C—H···π contacts stabilize the crystal lattice .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | |

| Angle | 97.845(1)° |

| (ų) | 1421.32(4) |

| 4 |

Advanced: How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer:

The crystal packing is governed by:

- N—H···N Hydrogen Bonds : Form dimers between the acetamide N—H and thiazole N atoms (N···N = 2.847 Å) .

- C—H···π Interactions : Phenyl rings (Cg1, Cg2) interact with adjacent thiazole moieties (Cg3···Cg3 = 3.6977 Å) .

- Impact on Stability : These interactions enhance thermal stability (m.p. >400 K) and influence solubility in polar aprotic solvents.

Comparative Note : Dichlorophenyl analogs (e.g., 2,6-dichloro derivative) exhibit reduced symmetry (triclinic ) and altered dihedral angles (79.7° vs. 75.8° in the parent compound), affecting packing efficiency .

Advanced: What challenges arise during structure refinement, and how are they resolved?

Methodological Answer:

Common challenges include:

- Disordered Hydrogen Atoms : Freely refine N-bonded H atoms (e.g., H1N1) via difference maps, while others are modeled with riding constraints () .

- Outlier Reflections : Omit reflections with (e.g., 7 outliers in the parent compound) .

- Software Limitations : SHELX programs, while robust for small molecules, require manual intervention for twinned macromolecular data .

Advanced: How do substituents on the phenyl rings modulate molecular conformation?

Methodological Answer:

- Dihedral Angles : The acetamide group forms angles of 75.79° and 81.85° with the phenyl rings, while the thiazole ring is nearly coplanar (12.32°) .

- Substituent Effects : Chlorine atoms in dichlorophenyl analogs increase steric bulk, twisting the aryl-thiazole dihedral angle to ~80° and altering π–π stacking distances .

Q. Table 3: Substituent Impact on Geometry

| Compound | Dihedral Angle (°) | π–π Distance (Å) |

|---|---|---|

| Parent Compound | 12.32 | 3.6977 |

| 2,6-Dichloro Derivative | 79.7 | 3.512 |

Advanced: What strategies validate crystallographic data against potential artifacts?

Methodological Answer:

- Residual Density Maps : Analyze peaks (<0.63 eÅ⁻³) to confirm absence of unmodeled solvent or disorder .

- R-Factor Convergence : Ensure and for high-resolution data.

- Cross-Validation : Compare bond lengths/angles with Cambridge Structural Database (CSD) averages (e.g., C—N = 1.335 Å vs. CSD mean 1.32 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.